
9-Chlorofluorene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorofluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . The reaction proceeds as follows:
C13H10+Cl2→C13H9Cl+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where fluorene is exposed to chlorine gas in reactors equipped with temperature and pressure control systems to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: This compound can be oxidized to form 9-chlorofluorenone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in solvents such as ethanol or water.
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products:
Substitution: Products like 9-hydroxyfluorene or 9-amino-9H-fluorene.
Oxidation: Products like 9-chlorofluorenone.
Scientific Research Applications
9-Chlorofluorene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chlorofluorene in biological systems involves its interaction with cellular components. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
9-Bromo-9H-fluorene: Similar in structure but contains a bromine atom instead of chlorine.
9-Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9-position.
2,7-Dichloro-9H-fluorene: Contains two chlorine atoms at the 2 and 7 positions.
Uniqueness: 9-Chlorofluorene is unique due to its specific reactivity and applications. Its monochlorinated structure allows for selective reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
9-Chlorofluorene is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound (C₁₃H₉Cl) features a chlorinated phenyl group attached to a fluorene backbone. Its molecular structure is significant in determining its reactivity and biological activity. The presence of the chlorine atom can influence the compound's interactions with biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant organisms.
Case Study: Antimicrobial Efficacy
A study synthesized new derivatives based on this compound and assessed their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aryl moiety significantly influenced both the spectrum and intensity of antimicrobial activity. Specifically, compounds with electron-withdrawing groups showed enhanced efficacy against planktonic bacteria and biofilms .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 75 µg/mL |
Derivative A | Pseudomonas aeruginosa | 30 µg/mL |
Derivative B | Klebsiella pneumoniae | 40 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit cancer cell proliferation. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study, derivatives of this compound were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results demonstrated that some compounds exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like Taxol .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | A549 | 15 |
Derivative C | MDA-MB-231 | 20 |
Derivative D | WI-38 (normal fibroblast) | >100 |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.
Molecular Docking Insights
Molecular docking analyses revealed that certain derivatives of this compound bind to the active sites of dihydrofolate reductase, an enzyme critical for DNA synthesis in both bacteria and cancer cells. This interaction is believed to contribute to the observed antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-Chlorofluorene with high purity for laboratory use?
- Methodological Answer : High-purity this compound can be synthesized via Friedel-Crafts alkylation or halogenation of fluorene derivatives. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization using toluene/ethanol mixtures. Purity verification requires gas chromatography (GC) with flame ionization detection (≥99% purity threshold) . For halogenated analogs, reaction conditions (e.g., temperature, catalyst ratio) must be tightly controlled to minimize byproducts like di- or tri-substituted derivatives .
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Methodological Answer :
- Handling : Use fume hoods with ≥0.5 m/s airflow, nitrile gloves (≥0.11 mm thickness), and safety goggles. Avoid skin contact due to potential irritation; immediate washing with soap and water is critical .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizing agents and bases to prevent decomposition.
- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) shows characteristic aromatic protons at δ 7.2–7.8 ppm and a singlet for the C9 chlorine-substituted carbon.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 216 (C₁₃H₉Cl⁺) with fragmentation patterns confirming halogen retention .
- GC/MS : Use a DB-5 capillary column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) for purity analysis .
Advanced Research Questions
Q. How does halogen substitution at the 9-position influence the photostability and environmental persistence of this compound compared to other halogenated fluorenes?
- Methodological Answer : Chlorine at C9 increases photostability due to electron-withdrawing effects, reducing π-π* transition energy. Environmental persistence is quantified via vapor pressure (e.g., this compound: 1.2 × 10⁻⁴ Pa at 25°C) and half-life in water (≥150 days). Compare with brominated analogs (e.g., 9-Bromofluorene: 2.3 × 10⁻⁴ Pa) using OECD 121 guidelines .
Q. What mechanisms underlie the potential toxicity of this compound in aquatic ecosystems, and how can these be modeled experimentally?
- Methodological Answer : Toxicity arises from bioaccumulation and interference with cytochrome P450 enzymes. Use Daphnia magna acute toxicity tests (48-hr EC₅₀) and zebrafish embryo assays (OECD 236) to quantify effects. Molecular docking studies (AutoDock Vina) predict binding affinity to aryl hydrocarbon receptors .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound across different studies?
- Methodological Answer :
- Standardization : Adopt OECD 105 (water solubility) and OECD 104 (vapor pressure) protocols.
- Inter-laboratory Validation : Use certified reference materials (e.g., NIST Standard Reference Data) to calibrate instruments .
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and assess measurement uncertainty .
Q. What computational chemistry approaches are suitable for predicting the reactivity and degradation pathways of this compound under various environmental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., C1 and C3 positions).
- QSPR Models : Use the Crippen or Joback method to estimate biodegradation rate constants (kOH) .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (AMBER force field) .
Properties
IUPAC Name |
9-chloro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCQMAKDIKSUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216515 | |
Record name | Fluorene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-65-5 | |
Record name | 9-Chlorofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6630-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chlorofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6630-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6630-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Chlorofluorene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T329HG6ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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